Mal-NH-ethyl-SS-propionic acid
Overview
Description
Mal-NH-ethyl-SS-propionic acid is a cleavable maleimide linker. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules to a thiol. The terminal carboxylic acids can react with primary amine groups using activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds .
Mechanism of Action
Target of Action
Mal-NH-ethyl-SS-propionic acid is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are thiol groups present in biomolecules . The maleimide group in the compound reacts with these thiol groups to form a covalent bond, enabling the connection of a biomolecule to a thiol .
Mode of Action
The compound interacts with its targets through a covalent bond formation. The maleimide group in the compound reacts with thiol groups to form this bond . Terminal carboxylic acids in the compound can react with primary amine groups using activators such as EDC and HATU to form stable amide bonds .
Biochemical Pathways
The compound plays a crucial role in the synthesis of ADCs. ADCs are comprised of an antibody to which a cytotoxin is attached through an ADC linker . The compound, acting as a linker, connects the antibody to the cytotoxin, enabling the selective delivery of the cytotoxin to the target cells .
Pharmacokinetics
The linker’s stability, cleavability, and the nature of the bond it forms can impact the bioavailability and efficacy of the ADC .
Result of Action
The primary result of the action of this compound is the successful formation of ADCs . These ADCs can selectively deliver cytotoxins to target cells, thereby enhancing the therapeutic efficacy and reducing off-target toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-NH-ethyl-SS-propionic acid is synthesized through a series of chemical reactions involving the introduction of the maleimide group and the ethyl-SS-propionic acid moiety. The synthesis typically involves the following steps:
Formation of Maleimide Group: The maleimide group is introduced through a reaction between maleic anhydride and a primary amine.
Introduction of Ethyl-SS-Propionic Acid Moiety: The ethyl-SS-propionic acid moiety is introduced through a reaction involving ethylamine and propionic acid, followed by the formation of a disulfide bond.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as recrystallization and chromatography to achieve high purity.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Mal-NH-ethyl-SS-propionic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form covalent bonds.
Amide Bond Formation: Terminal carboxylic acids react with primary amine groups using activators like EDC and HATU.
Common Reagents and Conditions
EDC and HATU: Used as activators for amide bond formation.
Thiol Groups: React with the maleimide group to form covalent bonds.
Major Products Formed
Thiol-Maleimide Conjugates: Formed through the reaction of the maleimide group with thiol groups.
Amide Bonds: Formed through the reaction of terminal carboxylic acids with primary amine groups
Scientific Research Applications
Mal-NH-ethyl-SS-propionic acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the connection of biomolecules, enabling the study of protein-protein interactions and other biological processes.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Utilized in the production of high-purity reagents and linkers for various industrial applications
Comparison with Similar Compounds
Similar Compounds
Mal-NH-ethyl-SS-butyric acid: Similar structure but with a butyric acid moiety instead of propionic acid.
Mal-NH-ethyl-SS-valeric acid: Contains a valeric acid moiety instead of propionic acid.
Mal-NH-ethyl-SS-acetic acid: Features an acetic acid moiety instead of propionic acid.
Uniqueness
Mal-NH-ethyl-SS-propionic acid is unique due to its specific combination of the maleimide group and the ethyl-SS-propionic acid moiety. This combination provides distinct reactivity and stability, making it suitable for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyldisulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c15-9(3-6-14-10(16)1-2-11(14)17)13-5-8-21-20-7-4-12(18)19/h1-2H,3-8H2,(H,13,15)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYOVZAKKXDVHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCSSCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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